Boc-D-Orn(Z)-OH
Overview
Description
Boc-D-Orn(Z)-OH, also known as N-tert-butoxycarbonyl-D-ornithine(Z)-OH, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Z) protecting group, which safeguard the amino and carboxyl groups, respectively.
Scientific Research Applications
Boc-D-Orn(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: The compound is a key intermediate in the synthesis of peptides and proteins, facilitating the protection and deprotection of amino groups.
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, enhancing their stability and functionality.
Safety and Hazards
“Boc-D-Orn(Z)-OH” is classified as Combustible Solids under the Storage Class Code 11 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound . It may cause eye irritation and may be harmful if inhaled, swallowed, or absorbed through skin .
Mechanism of Action
Target of Action
Boc-D-Orn(Z)-OH is primarily used as a protective agent in peptide synthesis . The compound’s primary targets are the amino and hydroxyl groups present in peptide chains . These groups play a crucial role in the structure and function of peptides, and protecting them during synthesis is essential to prevent unwanted side reactions .
Mode of Action
This compound interacts with its targets by attaching a tert-butoxycarbonyl (Boc) group to the amino or hydroxyl groups of the peptide chain . This Boc group serves as a protective cap, preventing these functional groups from reacting during the peptide synthesis process . The Boc group is stable under basic hydrolysis conditions, reductive conditions, and various nucleophilic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. By protecting the amino and hydroxyl groups, this compound ensures that the peptide chain is synthesized correctly without unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide with the correct sequence and structure .
Result of Action
The molecular effect of this compound’s action is the formation of a Boc-protected peptide, which can then be further modified or deprotected under acidic conditions . On a cellular level, the use of this compound in peptide synthesis can enable the production of bioactive peptides that can interact with cellular targets and elicit various biological responses .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability of the Boc group is affected by the pH of the environment, with the group being stable under basic conditions but removed under acidic conditions . Temperature and solvent choice can also influence the efficacy of this compound in peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Z)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected D-ornithine. Subsequently, the carboxyl group is protected using benzyl chloroformate (CbzCl) in the presence of a base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Orn(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Z group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
Deprotected Ornithine: Removal of the Boc and Z groups yields D-ornithine.
Peptide Products: Coupling reactions result in the formation of peptides with this compound as a building block.
Comparison with Similar Compounds
Boc-D-Orn(Z)-OH can be compared with other protected amino acids such as:
Boc-L-Orn(Z)-OH: The L-isomer of this compound, which has similar protecting groups but different stereochemistry.
Boc-D-Lys(Z)-OH: A similar compound with a lysine backbone instead of ornithine.
Fmoc-D-Orn(Z)-OH: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
The uniqueness of this compound lies in its specific stereochemistry and the combination of Boc and Z protecting groups, which provide stability and versatility in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428493 | |
Record name | Boc-D-Orn(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-92-1 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16937-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Orn(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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